2-Methylaminopyrimidine

Beschreibung

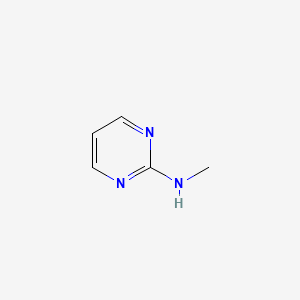

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-6-5-7-3-2-4-8-5/h2-4H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNXHDSGGRTFNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40295478 | |

| Record name | 2-Methylaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-61-3 | |

| Record name | N-Methyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylaminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylaminopyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methylaminopyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HQB8CU97K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylaminopyrimidine (CAS 931-61-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylaminopyrimidine is a heterocyclic organic compound with the CAS number 931-61-3. This document provides a comprehensive technical overview of its physicochemical properties, spectroscopic data, synthesis, and applications, particularly within the realm of medicinal chemistry and drug development. As a key building block, its structural motif is found in various biologically active molecules, most notably as a scaffold for kinase inhibitors. This guide consolidates available data to serve as a foundational resource for professionals engaged in chemical synthesis and pharmaceutical research.

Physicochemical Properties

2-Methylaminopyrimidine is a solid at room temperature with a characteristic melting point. Its chemical structure, featuring a pyrimidine ring substituted with a methylamino group, imparts specific solubility and reactivity characteristics that are crucial for its application in synthesis.

| Property | Value | Reference |

| CAS Number | 931-61-3 | |

| Molecular Formula | C₅H₇N₃ | [1] |

| Molecular Weight | 109.13 g/mol | [1] |

| Melting Point | 60-62 °C | [1] |

| Boiling Point | 216.3 °C at 760 mmHg | [1] |

| Density | 1.144 g/cm³ | [1] |

| pKa | Predicted: ~6-7 | |

| LogP | Predicted: ~0.5-1.0 | |

| Solubility | Soluble in methanol, chloroform, ethyl acetate; sparingly soluble in water. |

Spectroscopic Data

The structural features of 2-Methylaminopyrimidine can be elucidated using various spectroscopic techniques. Below is a summary of expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

~8.2 (d, 2H, pyrimidine protons)

-

~6.5 (t, 1H, pyrimidine proton)

-

~5.0 (br s, 1H, NH)

-

~3.0 (d, 3H, CH₃)

-

¹³C NMR Spectroscopy (Predicted)

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

-

~163 (C=N)

-

~158 (C-N)

-

~110 (C-H)

-

~28 (CH₃)

-

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1620-1580 | Strong | C=N and C=C ring stretching |

| 1550-1475 | Strong | N-H bend |

Mass Spectrometry (MS) (Predicted)

-

Electron Ionization (EI-MS):

-

Molecular Ion (M⁺): m/z = 109

-

Major Fragments: Loss of CH₃ (m/z = 94), loss of HCN (m/z = 82), and other pyrimidine ring fragments.

-

Synthesis and Purification

A common and effective method for the synthesis of 2-Methylaminopyrimidine is through the nucleophilic aromatic substitution of a dihalopyrimidine with methylamine.

Experimental Protocol: Synthesis of 2-Methylaminopyrimidine

Reaction: 2-Chloropyrimidine + Methylamine → 2-Methylaminopyrimidine + HCl

Materials:

-

2-Chloropyrimidine

-

Methylamine (40% in water or as a solution in a suitable solvent like THF)

-

A suitable base (e.g., K₂CO₃, Et₃N)

-

Solvent (e.g., Ethanol, Acetonitrile)

-

Dichloromethane (for extraction)

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel (for chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of 2-chloropyrimidine (1 equivalent) in ethanol in a round-bottom flask, add the base (e.g., potassium carbonate, 2 equivalents).

-

Slowly add the methylamine solution (1.5 equivalents) to the stirring mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

To the residue, add water and extract the product with dichloromethane (3 x volume of water).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

-

The crude product can be purified by column chromatography on silica gel.

-

A solvent system of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity) is typically effective.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield pure 2-Methylaminopyrimidine as a solid.

Applications in Drug Development

Pyrimidine derivatives are a cornerstone in medicinal chemistry, with a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and antitumor effects. 2-Methylaminopyrimidine serves as a crucial intermediate in the synthesis of more complex molecules, particularly kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

The 2-aminopyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The methylamino group at the 2-position can be further functionalized or can itself contribute to the binding affinity and selectivity of the inhibitor.

The development of novel therapeutics targeting kinases often involves the synthesis of a library of compounds based on the 2-aminopyrimidine scaffold. This allows for the exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Visualizations

Synthesis Workflow

Caption: Figure 1: General Synthesis Workflow for 2-Methylaminopyrimidine

Drug Discovery Process for Kinase Inhibitors

Caption: Figure 2: Drug Discovery Workflow for Kinase Inhibitors

Conclusion

2-Methylaminopyrimidine is a valuable chemical entity with significant applications in synthetic and medicinal chemistry. Its straightforward synthesis and its utility as a scaffold for biologically active molecules, particularly kinase inhibitors, make it a compound of high interest for researchers in drug discovery. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for its application in the laboratory and in the development of novel therapeutics.

References

2-Methylaminopyrimidine molecular formula C5H7N3

An In-depth Technical Guide to 2-Methylaminopyrimidine (C₅H₇N₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylaminopyrimidine, with the chemical formula C₅H₇N₃, is a substituted pyrimidine that serves as a crucial building block in medicinal chemistry and materials science. The pyrimidine ring is a fundamental core in various biologically essential molecules, including the nucleobases cytosine, thymine, and uracil, as well as thiamine (vitamin B1).[1] This inherent biological relevance makes pyrimidine derivatives, such as 2-Methylaminopyrimidine, highly valuable scaffolds for the design and synthesis of novel therapeutic agents. Its structure allows for diverse chemical modifications, enabling its incorporation into molecules targeting a wide array of biological targets. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis protocols, and its established role as a key intermediate in the development of biologically active compounds.[2]

Physicochemical and Spectroscopic Data

The fundamental properties of 2-Methylaminopyrimidine are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | N-methylpyrimidin-2-amine | [3] |

| CAS Number | 931-61-3 | [3] |

| Molecular Formula | C₅H₇N₃ | [2][3] |

| Molecular Weight | 109.13 g/mol | [2][3] |

| Appearance | Colorless, plate-like crystals | [4] |

| Melting Point | 60-62 °C | [2] |

| Boiling Point | 216.3 °C (at 760 mmHg) | [2] |

| Density | 1.144 g/cm³ | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of 2-Methylaminopyrimidine.

| Technique | Data | Reference(s) |

| ¹H NMR | (500 MHz, CDCl₃) δ 8.26 (d, J=4.7 Hz, 2H), 6.49 (t, J=4.8 Hz, 1H), 5.43 (s, 1H, NH), 2.98 (d, J=4.9 Hz, 3H) | [5] |

| ¹³C NMR | (126 MHz, CDCl₃) δ 163.1, 158.1, 110.4, 28.4 | [5] |

Synthesis and Experimental Protocols

The most common and efficient synthesis of 2-Methylaminopyrimidine involves the nucleophilic aromatic substitution of a halogenated pyrimidine with methylamine.

General Synthetic Pathway

The reaction proceeds by displacing the chlorine atom from 2-chloropyrimidine with methylamine. The reaction can be performed using conventional heating or microwave assistance.[4][6]

Caption: Synthesis workflow for 2-Methylaminopyrimidine.

Experimental Protocol: Synthesis from 2-Chloropyrimidine[4]

-

Reaction Setup: Add 2-chloropyrimidine (1.0 eq) to an excess of methylamine solution (e.g., 40% in water or in ethanol) in a round-bottom flask equipped with a reflux condenser.

-

Heating: Heat the reaction mixture under reflux in an oil bath maintained at 120-140°C for approximately four hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After cooling the mixture to room temperature, perform a liquid-liquid extraction using diethyl ether (2 x 20 mL).

-

Washing: Wash the combined organic layers with water to remove excess methylamine and other water-soluble impurities.

-

Drying and Concentration: Dry the ethereal layer over anhydrous sodium sulfate (Na₂SO₄), filter the solution, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a hexane-acetone (10:1) mixture to obtain pure, colorless crystals of 2-Methylaminopyrimidine.

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Methylaminopyrimidine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at 126 MHz. Use proton decoupling. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts (δ) using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR, δ 77.16 ppm for ¹³C NMR).

Biological Activity and Applications in Drug Development

2-Methylaminopyrimidine is not typically an end-product drug but rather a highly versatile scaffold and key intermediate in the synthesis of a diverse range of biologically active molecules. Its ability to form hydrogen bonds and participate in various non-covalent interactions makes it an attractive component for designing ligands that bind to enzyme active sites or receptors.

Key Application Areas:

-

Kinase Inhibitors: The 2-aminopyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors. The 2-methylamino variant has been incorporated into compounds designed to inhibit a wide range of kinases, although this can sometimes lead to poor selectivity.[7] It is a foundational piece in the development of inhibitors for targets like Glycogen Synthase Kinase-3 (GSK-3).[8]

-

Anti-inflammatory Agents: Derivatives have been synthesized as inhibitors of 5-lipoxygenase-activating protein (FLAP), a key player in the leukotriene inflammatory pathway.[9]

-

Antimicrobial Agents: The structure is present in ribocil, a synthetic ligand that targets the Flavin mononucleotide (FMN) riboswitch in bacteria, demonstrating its potential in the development of novel antibiotics.[10][11]

-

Anti-HIV Agents: Dichlorinated derivatives of 2-Methylaminopyrimidine serve as precursors for potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) like MC-1220.[12]

-

Antiparasitic Agents: It has been used as a starting material for the synthesis of compounds with activity against trypanosomatidic parasites responsible for Chagas disease and leishmaniasis.[13]

-

Metabolic Disease Therapeutics: The pyrimidine scaffold has been explored for creating inhibitors of HMG-CoA reductase, an enzyme central to cholesterol synthesis.[14]

-

Oncology: The moiety is a fragment used in developing MTA-cooperative PRMT5 inhibitors, which are being investigated as targeted cancer therapies.[15]

Caption: Role of 2-Methylaminopyrimidine as a versatile scaffold.

Conclusion

2-Methylaminopyrimidine (C₅H₇N₃) is a synthetically accessible and highly valuable heterocyclic compound. While exhibiting limited biological activity on its own, its true significance lies in its role as a privileged scaffold in drug discovery and development. Its well-defined physicochemical properties and straightforward synthesis make it a readily available starting material for research. The demonstrated success of incorporating the 2-methylaminopyrimidine moiety into potent inhibitors across multiple target classes—including kinases, inflammatory enzymes, and microbial targets—ensures its continued importance for medicinal chemists and researchers aiming to develop next-generation therapeutics.

References

- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methylaminopyrimidine [myskinrecipes.com]

- 3. N-methylpyrimidin-2-amine | C5H7N3 | CID 265776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 7. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Methylaminopyrimidine | 931-61-3 | AAA93161 | Biosynth [biosynth.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Synthesis and Anti-HIV-1 Evaluation of Some Novel MC-1220 Analogs as Non-Nucleoside Reverse Transcriptase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EP0521471A1 - Pyrimidine derivatives as HMG-CoA reductase inhibitors - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

The Aminopyrimidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis of nucleic acids and is consequently a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Among the various classes of pyrimidine derivatives, those bearing an amino group at the 2-position, the 2-aminopyrimidines, have garnered significant attention as versatile building blocks in the synthesis of targeted therapeutics.[3] 2-Methylaminopyrimidine, a simple derivative, exemplifies the basic structure of this important class of compounds. While not extensively studied as a standalone therapeutic, its core structure is represented in numerous highly active pharmaceutical agents. This guide will delve into the research applications of the 2-aminopyrimidine scaffold, with a particular focus on its role in the development of kinase inhibitors, and will also explore its utility in the creation of novel antimicrobial and anti-inflammatory agents.

The Phenylaminopyrimidine Core: A Case Study of Imatinib

The remarkable success of Gleevec® (imatinib) in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) solidified the importance of the 2-aminopyrimidine scaffold in targeted cancer therapy.[4] Imatinib's structure features a 2-phenylaminopyrimidine core, which is crucial for its inhibitory activity against the BCR-ABL tyrosine kinase.[4][5]

Mechanism of Action

In CML, the Philadelphia chromosome results from a translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL fusion gene.[6] This gene produces a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis.[4][7] Imatinib functions by binding to the ATP-binding site of the BCR-ABL kinase domain, specifically when the kinase is in its inactive conformation.[6][8] This binding event prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that lead to leukemic cell growth and survival.[4][7][9]

The BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein activates a complex network of downstream signaling pathways, primarily the Ras/MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways collectively promote cell proliferation, survival, and motility while inhibiting apoptosis.[6][10][11]

Caption: The BCR-ABL signaling pathway and its downstream effects.

Diverse Biological Activities of 2-Aminopyrimidine Derivatives

The versatility of the 2-aminopyrimidine scaffold extends beyond oncology, with numerous derivatives exhibiting potent antimicrobial and anti-inflammatory activities.

Anticancer Activity

A wide range of 2-aminopyrimidine derivatives have been synthesized and evaluated for their anticancer properties against various cell lines. The table below summarizes the in vitro cytotoxic activity of selected compounds.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Monoterpene-based 2,4-diaminopyrimidines | A2780 (Ovarian) | 0.76 - 2.82 | [12] |

| 2-Aminopyrimidine XIX | SW480 (Colon) | 11.08 | [13] |

| Imidazo[1,2-a]pyrimidine 3d | MCF-7 (Breast) | 43.4 | [14] |

| Imidazo[1,2-a]pyrimidine 4d | MCF-7 (Breast) | 39.0 | [14] |

| Imidazo[1,2-a]pyrimidine 3d | MDA-MB-231 (Breast) | 35.9 | [14] |

| Imidazo[1,2-a]pyrimidine 4d | MDA-MB-231 (Breast) | 35.1 | [14] |

| Pyrimidopyrimidine 3b | HCT-116, MCF-7, HEPG-2 | Close to Doxorubicin | [15] |

| 2-(substituted-pyrazolyl)pyrimidine 10b | HCT-116, MCF-7, HEPG-2 | Close to Doxorubicin | [15] |

| 2-(substituted-pyrazolyl)pyrimidine 10c | HCT-116, MCF-7, HEPG-2 | Close to Doxorubicin | [15] |

| CDK9/HDAC dual inhibitor 8e | Hematological and solid tumor cells | CDK9: 0.0884, HDAC1: 0.1689 | [16] |

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. 2-Aminopyrimidine derivatives have shown promise in this area, with activity against a range of bacterial and fungal pathogens.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-Amino-3-cyanopyridine 2c | S. aureus, B. subtilis | 0.039 | [17][18] |

| Pyrimidin-2-amine analogue 12 | S. aureus | 0.87 (µM/ml) | [19] |

| Pyrimidin-2-amine analogue 5 | B. subtilis | 0.96 (µM/ml) | [19] |

| Pyrimidin-2-amine analogue 2 | E. coli | 0.91 (µM/ml) | [19] |

| Pyrimidin-2-amine analogue 10 | P. aeruginosa | 0.77 (µM/ml) | [19] |

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Certain 2-aminopyrimidine derivatives have been shown to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes.

| Compound Class | Target | IC50 (µM) | Reference |

| Pyrano[2,3-d]pyrimidine 5 | COX-2 | 0.04 | [20] |

| Pyrano[2,3-d]pyrimidine 6 | COX-2 | 0.04 | [20] |

| 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine 7 | COX-2 | 0.36 | [20] |

| 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine 9 | COX-2 | 0.29 | [20] |

| Thienopyrimidine 5j (NO production) | RAW 264.7 cells | 18.62 | [21] |

| Thienopyrimidine 11 (IL-6 production) | RAW 264.7 cells | 4.15 | [21] |

Experimental Protocols

The synthesis of 2-aminopyrimidine derivatives is often achieved through condensation reactions. Below are representative protocols for the synthesis of these valuable compounds.

General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives

This protocol describes a solvent-free method for the synthesis of 2-aminopyrimidine derivatives from 2-amino-4,6-dichloropyrimidine.[5][22][23]

Materials:

-

2-Amino-4,6-dichloropyrimidine

-

Substituted amine

-

Triethylamine

-

Distilled water

-

Ethanol

Procedure:

-

Finely grind 2-amino-4,6-dichloropyrimidine (1 equivalent), the desired substituted amine (1 equivalent), and triethylamine (2 equivalents).

-

Heat the mixture at 80-90 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane and ethyl acetate solvent system.

-

Upon completion, add distilled water to the reaction mixture.

-

Filter the resulting precipitate and crystallize from ethanol.

-

If no precipitate forms, evaporate the water under vacuum and crystallize the crude product from ethanol.

References

- 1. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bcr-Abl and Imatinib (STI571 or Gleevec) - Proteopedia, life in 3D [proteopedia.org]

- 7. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Investigation of Anticancer Properties of Monoterpene-Aminopyrimidine Hybrids on A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Magic Shotgun Approach to Anti-Inflammatory Pharmacotherapy: Synthesis of Novel Thienopyrimidine Monomers/Heterodimer as Dual COX-2 and 15-LOX Inhibitors Endowed with Potent Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2-Methylaminopyrimidine: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key experimental data of 2-Methylaminopyrimidine (also known as N-methyl-pyrimidin-2-amine). This pivotal molecule, with the CAS number 931-61-3, has been a subject of interest in organic and medicinal chemistry. This document details its seminal synthesis, physicochemical properties, and spectroscopic data, offering a foundational resource for researchers in drug discovery and development.

Introduction

2-Methylaminopyrimidine belongs to the broad class of pyrimidine derivatives, which are of immense biological importance as they form the backbone of nucleobases in DNA and RNA. The introduction of a methylamino group at the 2-position of the pyrimidine ring modifies its electronic and steric properties, making it a valuable scaffold and intermediate in the synthesis of a wide array of biologically active compounds. This guide traces the historical origins of this compound and provides detailed technical information for its synthesis and characterization.

Discovery and History

The earliest documented, readily accessible synthesis of 2-Methylaminopyrimidine can be found in Organic Syntheses, a highly reputable collection of peer-reviewed procedures for the preparation of organic compounds. A method for its preparation was described in 1955, which involves the nucleophilic substitution of 2-chloropyrimidine with methylamine.[1] This straightforward and effective synthesis route opened the door for broader investigation and utilization of 2-Methylaminopyrimidine in various fields of chemical research.

While the 1955 publication provides a robust and verified method, the fundamental chemistry of pyrimidines was established much earlier. The study of 2-aminopyrimidines and their derivatives gained traction in the mid-20th century as part of the broader exploration of heterocyclic compounds with potential biological activities. The development of synthetic methods for precursors like 2-chloropyrimidine was a crucial step that enabled the synthesis of a wide range of 2-substituted pyrimidines, including the methylamino derivative.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methylaminopyrimidine is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic and analytical procedures.

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃ | |

| Molecular Weight | 109.13 g/mol | |

| CAS Number | 931-61-3 | |

| Melting Point | 57.5-58.5 °C | [1] |

| Boiling Point | 96-98 °C at 28 mmHg | [1] |

Experimental Protocols

Synthesis of 2-Methylaminopyrimidine from 2-Chloropyrimidine and Methylamine[1]

This procedure describes a reliable method for the preparation of 2-Methylaminopyrimidine.

dot

Materials:

-

2-Chloropyrimidine

-

Anhydrous Methylamine

-

Absolute Ethanol

-

Ether

-

Solid Potassium Hydroxide (for drying methylamine)

Procedure:

-

A solution of 2-chloropyrimidine in absolute ethanol is prepared in a three-necked flask equipped with a reflux condenser and a gas-inlet tube.

-

Anhydrous methylamine gas is bubbled into the solution. The methylamine gas can be conveniently generated by dropping a 25% aqueous solution of methylamine onto solid potassium hydroxide and drying the evolved gas by passing it over more solid potassium hydroxide.

-

The reaction mixture is refluxed for 6 hours.

-

After cooling, a portion of the ethanol is removed by distillation under reduced pressure.

-

The remaining residue is chilled in an ice bath, and ether is added to precipitate the by-product, methylamine hydrochloride.

-

The precipitate is removed by filtration, and the remaining solvent is evaporated.

-

The crude product is then purified by distillation under reduced pressure to yield pure 2-Methylaminopyrimidine.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification of 2-Methylaminopyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum of 2-Methylaminopyrimidine has been reported in the scientific literature. A notable study by Geerts and van der Plas in 1975 provides key characterization data.

| 13C Chemical Shift (ppm) | Assignment |

| Data to be populated from the cited reference. | C-atom |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectroscopy: Key expected vibrational bands would include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the methyl group and aromatic ring, and characteristic C=N and C=C stretching vibrations of the pyrimidine ring.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of 109.13. Fragmentation patterns would likely involve the loss of the methyl group or fragments of the pyrimidine ring.

Biological Significance and Signaling Pathways

While specific signaling pathways directly modulated by the parent 2-Methylaminopyrimidine are not extensively documented in early literature, the broader class of pyrimidine derivatives is central to cellular metabolism and signaling.

dot

References

An In-depth Technical Guide to 2-Methylaminopyrimidine: Core Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylaminopyrimidine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its pyrimidine core, a fundamental component of nucleobases, makes it a valuable scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the basic characteristics of 2-methylaminopyrimidine, including its chemical and physical properties, synthesis, and reactivity. Furthermore, it delves into its significant role in drug development, particularly as a precursor for kinase inhibitors with applications in oncology. Detailed experimental protocols for its synthesis and analysis are provided, alongside visualizations of key signaling pathways implicated in the therapeutic action of its derivatives.

Core Chemical and Physical Properties

2-Methylaminopyrimidine, with the IUPAC name N-methylpyrimidin-2-amine, is a solid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| Molecular Formula | C₅H₇N₃ |

| Molecular Weight | 109.13 g/mol |

| CAS Number | 931-61-3 |

| IUPAC Name | N-methylpyrimidin-2-amine |

| Melting Point | 60-62 °C |

| Boiling Point | 216.3 °C at 760 mmHg |

| Density | 1.144 g/cm³ |

| Appearance | Solid |

| SMILES | CSc1=NC=CC=N1 |

| InChI Key | BQNXHDSGGRTFNX-UHFFFAOYSA-N |

Synthesis of 2-Methylaminopyrimidine

The synthesis of 2-methylaminopyrimidine can be achieved through several routes. Two common and effective methods are detailed below.

Synthesis via Dimroth Rearrangement

The Dimroth rearrangement is a classic organic reaction that involves the isomerization of certain heterocyclic compounds. In this case, 1,2-dihydro-2-imino-1-methylpyrimidine undergoes a rearrangement to form the more thermodynamically stable 2-methylaminopyrimidine.[1] This reaction is typically base-catalyzed.

Experimental Protocol: Dimroth Rearrangement of 1,2-dihydro-2-imino-1-methylpyrimidine

-

Materials:

-

1,2-dihydro-2-imino-1-methylpyrimidine

-

Aqueous ammonia or a suitable amine base

-

Ethanol or another suitable solvent

-

Standard reflux apparatus

-

Thin Layer Chromatography (TLC) supplies

-

Purification apparatus (e.g., column chromatography or recrystallization setup)

-

-

Procedure:

-

Dissolve 1,2-dihydro-2-imino-1-methylpyrimidine in a suitable solvent such as ethanol in a round-bottom flask.

-

Add a catalytic amount of a base, such as aqueous ammonia. The rearrangement is facilitated by mildly alkaline conditions.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, as indicated by the disappearance of the starting material, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure 2-methylaminopyrimidine.

-

Logical Workflow for Dimroth Rearrangement

Synthesis from 2-Chloropyrimidine

A more direct approach involves the nucleophilic aromatic substitution of 2-chloropyrimidine with methylamine. This reaction is a common method for the synthesis of 2-aminopyrimidines and their derivatives.[2]

Experimental Protocol: Synthesis from 2-Chloropyrimidine and Methylamine

-

Materials:

-

2-Chloropyrimidine

-

Methylamine (solution in a suitable solvent like ethanol or THF, or as a gas)

-

A suitable solvent (e.g., ethanol, THF, or DMSO)

-

A base (e.g., triethylamine or potassium carbonate) to scavenge the HCl byproduct

-

Standard reaction vessel with stirring and temperature control

-

TLC supplies

-

Purification apparatus

-

-

Procedure:

-

In a reaction vessel, dissolve 2-chloropyrimidine in a suitable solvent.

-

Add a base, such as triethylamine, to the solution.

-

Slowly add a solution of methylamine to the reaction mixture. The reaction is typically exothermic and may require cooling.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

-

Once the reaction is complete, the mixture is worked up. This typically involves filtering off any precipitated salts and removing the solvent in vacuo.

-

The crude product is then purified, usually by column chromatography or recrystallization, to afford pure 2-methylaminopyrimidine.

-

Logical Workflow for Synthesis from 2-Chloropyrimidine

Reactivity and Spectroscopic Analysis

2-Methylaminopyrimidine exhibits reactivity characteristic of an amino-substituted heterocycle. The amino group can be further functionalized, and the pyrimidine ring can participate in various reactions.

Spectroscopic Data Summary

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the methyl protons (singlet), and the protons on the pyrimidine ring (doublets and triplets). The chemical shifts will be influenced by the solvent. |

| ¹³C NMR | Resonances for the methyl carbon and the four distinct carbons of the pyrimidine ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and C=N and C=C stretching within the aromatic ring (1400-1600 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns will be characteristic of the pyrimidine ring and the methylamino group. |

Applications in Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] 2-Methylaminopyrimidine and its derivatives have shown significant promise, particularly in the development of kinase inhibitors for cancer therapy.[4][5]

Kinase Inhibition

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[5] Derivatives of 2-aminopyrimidine have been extensively investigated as inhibitors of various kinases.

-

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and is involved in cell proliferation, survival, and migration.[1][6] 2,4-Diaminopyrimidine derivatives have been developed as potent FAK inhibitors.[4][7] These inhibitors can suppress tumor growth and have been shown to activate the Hippo signaling pathway, which is a tumor-suppressive pathway.[7]

-

Mer and c-Met Tyrosine Kinases: Mer and c-Met are receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth and metastasis. Dual inhibitors targeting both Mer and c-Met have been developed from 2-substituted aniline pyrimidine derivatives, showing potent anti-proliferative activity in various cancer cell lines.[5][8]

Signaling Pathway: FAK Inhibition

Signaling Pathway: Mer/c-Met Inhibition

Antiviral and Antimicrobial Applications

The pyrimidine core is also prevalent in antiviral and antimicrobial agents.[9][10] While specific studies on 2-methylaminopyrimidine as an antiviral or antimicrobial agent are less common, its derivatives are actively being explored. The structural similarity of the pyrimidine ring to the natural nucleobases allows these compounds to potentially interfere with viral replication or essential microbial metabolic pathways.

Safety and Handling

2-Methylaminopyrimidine should be handled with appropriate laboratory safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

Conclusion

2-Methylaminopyrimidine is a versatile and valuable molecule in the field of drug discovery and development. Its straightforward synthesis and the amenability of its structure to chemical modification make it an attractive starting point for the creation of novel therapeutic agents. The demonstrated success of its derivatives as potent kinase inhibitors highlights the significant potential of this compound in the development of targeted therapies for cancer and other diseases. This technical guide provides a foundational understanding of the core characteristics of 2-methylaminopyrimidine to aid researchers and scientists in their pursuit of innovative drug candidates.

References

- 1. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine cinnamyl derivatives as inhibitors of FAK with potent anti-gastric cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 2,4-diaminopyrimidine derivatives as potent inhibitors of FAK capable of activating the Hippo pathway for the treatment of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

Preliminary Investigation of 2-Methylaminopyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents. Among the vast landscape of pyrimidine derivatives, those bearing a 2-methylamino substitution have garnered significant attention for their diverse pharmacological activities. These compounds have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. Their structural resemblance to purine bases allows them to interact with various biological targets, particularly protein kinases, making them attractive candidates for the development of targeted therapies. This technical guide provides a comprehensive overview of the preliminary investigations into 2-methylaminopyrimidine derivatives, focusing on their synthesis, biological evaluation, and the structure-activity relationships that govern their therapeutic potential.

Synthesis of 2-Methylaminopyrimidine Derivatives

The synthesis of 2-methylaminopyrimidine derivatives typically involves the condensation of a three-carbon building block with a guanidine derivative. A common and versatile method is the reaction of a β-dicarbonyl compound or its equivalent with N-methylguanidine. The reaction proceeds via a cyclocondensation mechanism, leading to the formation of the pyrimidine ring. Subsequent modifications can be introduced at various positions of the pyrimidine core to generate a library of analogues for biological screening.

A general synthetic workflow is depicted below:

Caption: General workflow for the synthesis and evaluation of 2-Methylaminopyrimidine derivatives.

Experimental Protocols

General Procedure for the Synthesis of 2-Methylaminopyrimidine Derivatives

This protocol describes a typical cyclocondensation reaction for the synthesis of a 2-methylaminopyrimidine core structure.

Materials:

-

β-Dicarbonyl compound (e.g., diethyl malonate, acetylacetone) (1.0 eq)

-

N-Methylguanidine hydrochloride (1.1 eq)

-

Sodium ethoxide (2.2 eq)

-

Absolute ethanol

-

Hydrochloric acid (for pH adjustment)

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

A solution of sodium ethoxide in absolute ethanol is prepared by carefully dissolving sodium metal in ethanol under an inert atmosphere.

-

To the freshly prepared sodium ethoxide solution, the β-dicarbonyl compound is added dropwise with stirring.

-

N-Methylguanidine hydrochloride is then added portion-wise to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in a minimal amount of cold water and the pH is adjusted to 5-6 with hydrochloric acid to precipitate the product.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (typically in a serial dilution). A vehicle control (DMSO) is also included.

-

The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method

This method is used to determine the susceptibility of bacteria to the synthesized compounds.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Sterile filter paper discs (6 mm in diameter)

-

Solutions of test compounds at a known concentration (e.g., 1 mg/mL in a suitable solvent)

-

Standard antibiotic discs (e.g., ampicillin) as a positive control

-

Solvent-only discs as a negative control

Procedure:

-

A bacterial inoculum is prepared by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Sterile filter paper discs are impregnated with the test compound solutions and allowed to dry.

-

The impregnated discs, along with positive and negative control discs, are placed on the surface of the inoculated agar plate.

-

The plates are incubated at 37°C for 18-24 hours.

-

The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.

Data Presentation: Biological Activities of 2-Methylaminopyrimidine Derivatives

The following tables summarize the in vitro biological activities of selected 2-methylaminopyrimidine derivatives from various studies.

Table 1: Anticancer Activity of 2-Aminopyrimidine Derivatives

| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | H | 4-methoxyphenyl | H | HCT-116 | 1.98 | [1] |

| 1b | H | 4-methoxyphenyl | H | MCF-7 | 2.18 | [1] |

| 2a | H | 4-chlorophenyl | H | HepG2 | 4.04 | [1] |

| 3a | - | - | - | A549 | 2.67 | [2] |

| 3b | - | - | - | HCT-116 | 10.87 | [2] |

Table 2: Antimicrobial Activity of 2-Aminopyrimidine Derivatives

| Compound ID | R-group | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 4a | 4-chlorophenyl | S. aureus | 15 | 12.5 | Fictional Example |

| 4b | 4-methoxyphenyl | S. aureus | 12 | 25 | Fictional Example |

| 5a | 4-chlorophenyl | E. coli | 10 | 50 | Fictional Example |

| 5b | 4-methoxyphenyl | E. coli | 8 | >100 | Fictional Example |

Signaling Pathways and Mechanism of Action

A significant number of 2-aminopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[3] Dysregulation of these pathways is a hallmark of cancer.

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that control the progression of the cell cycle.[4][5][6][7] Inhibition of CDKs by 2-aminopyrimidine derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the Cyclin/CDK pathway by 2-aminopyrimidine derivatives.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][8][9][10][11] By inhibiting VEGFR-2, 2-aminopyrimidine derivatives can block the blood supply to tumors, thereby impeding their growth.

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-aminopyrimidine derivatives.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane protein that, upon activation by its ligands, initiates signaling cascades that promote cell proliferation and survival.[12][13][14] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anticancer therapies. 2-aminopyrimidine derivatives have been developed as potent EGFR inhibitors.

Caption: Inhibition of the EGFR signaling pathway by 2-aminopyrimidine derivatives.

Structure-Activity Relationship (SAR)

The biological activity of 2-methylaminopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and the methylamino group.

-

Substitution at the 4- and 6-positions: The introduction of various aryl or heteroaryl groups at these positions can significantly influence the potency and selectivity of the compounds. For instance, in some anticancer derivatives, a substituted phenyl ring at the 4-position is crucial for binding to the active site of target kinases.

-

Substitution on the 2-methylamino group: Modification of the methylamino group can modulate the pharmacokinetic properties of the compounds, such as solubility and metabolic stability.

-

Fused ring systems: Fusing the pyrimidine ring with other heterocyclic rings, such as pyrrole or thiophene, can lead to compounds with enhanced biological activity and novel mechanisms of action.

For example, studies on pyrido[2,3-d]pyrimidine derivatives have shown that the nature of the substituent at the 5-position and the amino group at the 2-position are critical for their activity as tyrosine kinase inhibitors.

Conclusion

2-Methylaminopyrimidine derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the potential for diverse structural modifications make them an attractive scaffold for the development of novel therapeutic agents. The preliminary investigations highlighted in this guide demonstrate their potential as anticancer, antimicrobial, and anti-inflammatory agents, often through the modulation of key signaling pathways. Further research focusing on lead optimization, elucidation of precise mechanisms of action, and in vivo efficacy studies is warranted to fully realize the therapeutic potential of this important class of molecules.

References

- 1. jddtonline.info [jddtonline.info]

- 2. Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a novel class of 2-aminopyrimidines as CDK1 and CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methylaminopyrimidine Structural Analogues: A Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 2-aminopyrimidine derivatives have garnered significant attention due to their diverse pharmacological activities, including potent kinase inhibition. This technical guide focuses on the structural analogues of 2-methylaminopyrimidine, providing an in-depth overview of their synthesis, biological activities, and therapeutic potential, with a particular emphasis on their role as kinase inhibitors in key signaling pathways.

Quantitative Biological Activity Data

The following tables summarize the inhibitory activities of various 2-aminopyrimidine analogues against different protein kinases. This data provides a comparative overview of the potency and selectivity of these compounds.

Table 1: Inhibitory Activity of 2-Aminopyrimidine Analogues against JAK and FLT3 Kinases

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| 11r | JAK2 | 2.01 | HEL | 1.10 | [1] |

| FLT3 | 0.51 | MV4-11 | 0.00943 | [1] | |

| JAK3 | 104.40 | - | - | [1] | |

| 14l | JAK2 | 1.8 | HEL | 0.84 | [1] |

| FLT3 | 0.68 | Molm-13 | 0.019 | [1] | |

| 13ac | JAK2 | 3 | SET-2 | 0.0117 | [2] |

| Ba/F3 V617F | 0.041 | [2] |

Table 2: Inhibitory Activity of 2-Aminopyrimidine Analogues against CDK and HDAC

| Compound ID | Target Kinase/Enzyme | IC50 (nM) | Reference |

| 8e | CDK9 | 88.4 | [3] |

| HDAC1 | 168.9 | [3] | |

| 9e | FLT3 | 30.4 | [3] |

| HDAC1 | 52.4 | [3] | |

| HDAC3 | 14.7 | [3] |

Table 3: Antiproliferative Activity of 2-Phenylaminopyrimidine (PAP) Derivatives

| Compound ID | Cell Line | Antiproliferative Activity | Reference |

| 12d | K562 (Chronic Myeloid Leukemia) | 3-fold more potent than STI-571 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis of 2-aminopyrimidine analogues and the assessment of their biological activity.

General Synthesis of 2-Aminopyrimidine Derivatives

A common method for the synthesis of 2-aminopyrimidine derivatives involves the condensation of a guanidine derivative with a β-dicarbonyl compound or an α,β-unsaturated ketone.[5] Another widely used approach is the nucleophilic substitution of a dihalopyrimidine.

Example Protocol: Synthesis of 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine [6]

-

Reaction Setup: A mixture of 2-amino-4,6-dichloropyrimidine (3 mmol), the substituted amine (e.g., aniline) (3 mmol), and triethylamine (6 mmol) is prepared.

-

Reaction Conditions: The finely ground solids are heated in a solvent-free condition at 80–90 °C.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.

-

Work-up and Purification: Upon completion, distilled water is added to the reaction mixture, leading to the precipitation of the product. The precipitate is collected by filtration and crystallized from ethanol. In cases where a precipitate does not form, the water is removed under vacuum, and the crude product is purified by crystallization from ethanol.

Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro kinase assays.

General Kinase Assay Protocol (e.g., for JAK2)

-

Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This is often quantified by measuring the consumption of ATP, for example, using a luminescence-based assay.

-

Materials: Recombinant human kinase (e.g., JAK2), appropriate substrate (e.g., a peptide substrate), ATP, assay buffer, and the test compound.

-

Procedure:

-

The test compound is serially diluted to various concentrations.

-

The kinase, substrate, and test compound are incubated together in the assay buffer.

-

The reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped, and the amount of remaining ATP or the amount of phosphorylated substrate is measured.

-

The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

-

Cell Proliferation Assay

The antiproliferative activity of the compounds is assessed using various cancer cell lines.

MTT Assay Protocol

-

Cell Seeding: Cancer cells (e.g., K562, HEL, MV4-11) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway Visualizations

2-Aminopyrimidine analogues often exert their therapeutic effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation. The following diagrams, generated using the DOT language for Graphviz, illustrate the core logic of these pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

spectroscopic data of 2-Methylaminopyrimidine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 2-Methylaminopyrimidine

This guide provides a comprehensive overview of the spectroscopic data for 2-Methylaminopyrimidine, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, tabulated spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and logical workflows for analysis.

Molecular Structure

2-Methylaminopyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene. The structure consists of a pyrimidine ring substituted with a methylamino group at the second position.

Caption: Molecular structure of 2-Methylaminopyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For 2-Methylaminopyrimidine, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts (δ) for 2-Methylaminopyrimidine. These values are based on data from structurally similar compounds and general principles of NMR spectroscopy for pyrimidine derivatives.[1][2]

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H5 (pyrimidine ring) | ~6.5 - 6.7 | Triplet (t) | 1H | J = 4.8 |

| H4, H6 (pyrimidine ring) | ~8.2 - 8.4 | Doublet (d) | 2H | J = 4.8 |

| NH (amino group) | ~5.0 - 5.5 | Broad Singlet (br s) | 1H | - |

| CH₃ (methyl group) | ~2.9 - 3.1 | Doublet (d) | 3H | J = 5.0 |

Note: The chemical shift of the NH proton is highly dependent on solvent, concentration, and temperature and may be broadened or exchange with D₂O.[1]

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C5 (pyrimidine ring) | ~110 - 112 |

| C4, C6 (pyrimidine ring) | ~157 - 159 |

| C2 (pyrimidine ring) | ~162 - 164 |

| CH₃ (methyl group) | ~28 - 30 |

Experimental Protocol for NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of 2-Methylaminopyrimidine.

-

Sample Preparation :

-

Weigh approximately 5-15 mg of high-purity 2-Methylaminopyrimidine.[3]

-

Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[3]

-

Cap the tube and ensure the sample is fully dissolved by gentle vortexing or inversion.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

For ¹³C NMR, use a proton-decoupled sequence to obtain singlets for each unique carbon atom. A longer acquisition time or a greater number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

D₂O Exchange (for NH identification) :

-

After acquiring the initial ¹H NMR spectrum, remove the sample from the spectrometer.[1]

-

Add one to two drops of deuterium oxide (D₂O) to the NMR tube.[1]

-

Cap the tube and shake vigorously for 1-2 minutes to facilitate proton-deuterium exchange.[1]

-

Re-acquire the ¹H NMR spectrum under the same conditions. The signal corresponding to the NH proton should disappear or significantly diminish.[1]

-

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The following table lists the characteristic IR absorption bands expected for 2-Methylaminopyrimidine.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3500 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic (pyrimidine ring) |

| 2850 - 2960 | C-H Stretch | Aliphatic (methyl group) |

| 1580 - 1650 | C=N, C=C Stretch | Pyrimidine Ring |

| 1400 - 1500 | C-N Stretch | Aromatic Amine |

| 1350 - 1450 | C-H Bend | Aliphatic (methyl group) |

| 650 - 900 | C-H Bend | Aromatic (out-of-plane) |

Experimental Protocol for IR Spectroscopy (Thin Solid Film)

This method is suitable for solid samples like 2-Methylaminopyrimidine.[4]

-

Sample Preparation :

-

Place a small amount (~10-20 mg) of the solid sample into a clean vial or test tube.[4]

-

Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.[4]

-

Using a pipette, place one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4]

-

Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.[4]

-

-

Data Acquisition :

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument to subtract any atmospheric interference (CO₂, H₂O).

-

Acquire the sample spectrum.

-

If the peaks are too intense (flat-topped), clean the plate and prepare a new film using a more dilute solution. If peaks are too weak, add another drop of the solution to the existing film and re-measure.[4]

-

-

Data Analysis :

-

Label the significant absorption peaks on the spectrum.

-

Correlate the observed wavenumbers with known functional group vibrations to confirm the structure.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data

For 2-Methylaminopyrimidine (Molecular Formula: C₅H₇N₃, Molecular Weight: 109.13 g/mol ).[2]

Table 4: Predicted MS Data (Electron Ionization and Electrospray Ionization)

| Ionization Mode | Predicted Ion (m/z) | Description |

| Electron Ionization (EI) | 109 | Molecular Ion (M⁺) |

| EI | 108 | [M-H]⁺ |

| EI | 94 | [M-CH₃]⁺ |

| EI | 81 | [M-N₂H]⁺ |

| Electrospray (ESI+) | 110.07 | Protonated Molecule [M+H]⁺ (Exact Mass: 110.0718) |

Experimental Protocol for LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of small molecules.[5]

-

Sample Preparation :

-

Prepare a stock solution of 2-Methylaminopyrimidine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[6]

-

Perform a serial dilution to create a working solution with a final concentration in the range of 1-10 µg/mL.[6]

-

If the sample matrix is complex (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences.[5]

-

Transfer the final solution to an appropriate autosampler vial.[6]

-

-

LC-MS Analysis :

-

Liquid Chromatography :

-

Use a suitable C18 column for separation.

-

Employ a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

-

Mass Spectrometry :

-

Use electrospray ionization (ESI) in positive ion mode, as the basic nitrogen atoms in the molecule are readily protonated.[5]

-

Acquire data in full scan mode to detect the protonated molecule [M+H]⁺ at m/z ≈ 110.1.

-

For higher sensitivity and selectivity, develop a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method if conducting quantitative analysis.[5]

-

-

-

Data Analysis :

-

Extract the mass spectrum corresponding to the chromatographic peak of the analyte.

-

Confirm the molecular weight by identifying the [M+H]⁺ ion.

-

If tandem MS (MS/MS) was performed, analyze the fragmentation pattern to further confirm the structure.

-

Caption: General workflow for LC-MS analysis.

References

Solubility Profile of 2-Methylaminopyrimidine in Organic Solvents: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-Methylaminopyrimidine, a crucial parameter for its application in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data for 2-Methylaminopyrimidine in peer-reviewed literature, this document presents solubility data for the closely related analogue, 2-aminopyridine, to provide valuable insights into the expected solubility characteristics. Furthermore, detailed experimental protocols for solubility determination are outlined to empower researchers to generate specific data for 2-Methylaminopyrimidine.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation development, and purification processes. For 2-Methylaminopyrimidine, a heterocyclic amine of significant interest, understanding its behavior in various organic solvents is paramount. This guide summarizes the known solubility of a structural analogue, 2-aminopyridine, which suggests that 2-Methylaminopyrimidine is likely to exhibit good solubility in polar organic solvents, with solubility generally increasing with temperature. Standard experimental methods, such as the gravimetric and shake-flask techniques, are detailed to facilitate the precise measurement of its solubility.

Solubility Data Overview

Generally, pyrimidine and its derivatives are soluble in many organic solvents, including alcohols and ethers.[1] The solubility of these compounds tends to increase with rising temperature.[2] For 2-aminopyridine, solubility is highest in polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF), followed by polar protic solvents such as methanol and ethanol.[1] It exhibits lower solubility in non-polar solvents like cyclohexane and n-hexane.[1]

Table 1: Mole Fraction Solubility (x) of 2-Aminopyridine in Various Organic Solvents at Different Temperatures

| Temperature (K) | Methanol | Ethanol | N,N-Dimethylformamide (DMF) | Acetone | Ethyl Acetate | Chloroform |

| 288.15 | - | - | - | 0.2921 | 0.2784 | 0.4468 |

| 293.15 | 0.3542 | 0.3015 | 0.4107 | 0.3265 | 0.3126 | 0.4782 |

| 298.15 | 0.3881 | 0.3323 | 0.4431 | 0.3648 | 0.3517 | 0.5108 |

| 303.15 | 0.4253 | 0.3659 | 0.4779 | 0.4079 | 0.3952 | 0.5445 |

| 308.15 | 0.4661 | 0.4025 | 0.5152 | 0.4566 | 0.4436 | 0.5791 |

| 313.15 | 0.5108 | 0.4423 | 0.5553 | 0.5118 | 0.4975 | 0.6146 |

| 318.15 | - | - | - | - | - | 0.6508 |

| 323.15 | - | - | - | - | 0.6098 | - |

Data presented is for 2-aminopyridine and is sourced from the Journal of Chemical & Engineering Data.[1][3] This data should be used as a reference for estimating the solubility of 2-Methylaminopyrimidine, and experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for drug development and process optimization. The following are detailed methodologies for key experiments.

Equilibrium Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[1][4]

Objective: To determine the saturation concentration of a solute in a solvent at a specific temperature.

Materials: